5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE
Description
5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic carboxamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a furan-3-yl ethyl group linked via an amide bond. Its structure combines aromatic heterocycles (thiophene and furan) with a flexible ethyl spacer, which may influence binding specificity and pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-2-1-9(16-10)11(14)13-5-3-8-4-6-15-7-8/h1-2,4,6-7H,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLDPLHPKZFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or via the Gewald reaction.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated thiophene is then reacted with 2-(furan-3-yl)ethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antithrombotic agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways, such as those related to inflammation or cell proliferation.
Pathways Involved: The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues in Factor Xa Inhibition
The compound shares structural homology with several Factor Xa inhibitors documented in crystallographic studies (e.g., PDB entries 2P93, 2P94). Key comparisons include:
Key Findings :
Comparison with Opioid Analogs
The thiophene-furan scaffold is also observed in Thiophene fentanyl hydrochloride (CAS 2306823-39-0), a potent opioid agonist. However, functional group divergence leads to distinct pharmacological profiles:
Implications :
Comparison with Pyrimidine-Based Agrochemicals
While structurally distinct, pyrimidine derivatives (e.g., pyrimidifen, diflumetorim) share carboxamide functionalization. These compounds highlight the role of heterocycles in pesticidal activity:
Insight :
- The chlorine atom in the target compound may enhance electrophilic reactivity, analogous to pyrimidifen’s trifluoromethyl group, which improves pesticidal efficacy .
Biological Activity
5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a furan moiety, and a carboxamide functional group, which contribute to its diverse chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide is . The compound's structure is characterized by the following key features:
| Feature | Description |
|---|---|
| Molecular Weight | 253.7 g/mol |
| Functional Groups | Thiophene, Furan, Carboxamide |
| CAS Number | 2034255-68-8 |
The biological activity of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group allows the compound to mimic natural substrates, facilitating binding to active sites and modulating enzymatic activity. This mechanism can lead to inhibition or activation of specific biological pathways, which is crucial for its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated that thiophene derivatives, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide have been reported to have IC50 values comparable to established chemotherapeutics such as Sorafenib against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Antibacterial Properties : Compounds containing furan and thiophene rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can inhibit bacterial growth effectively, outperforming traditional antibiotics in some cases .
Case Studies
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiophene-based compounds against HepG2 and MCF-7 cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 54 µM to 100 µM, demonstrating significant potential as anticancer agents .
Compound IC50 (HepG2) IC50 (MCF-7) 4a 66 ± 1.20 50 ± 0.47 4b 54 ± 0.25 50 ± 0.53 Sorafenib ~1.0 ~1.0 - Antibacterial Activity : Another study highlighted the antibacterial efficacy of thiophene derivatives against multiple bacterial strains, showing that certain derivatives exhibited superior activity compared to standard antibiotics like tetracycline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
